molecular formula C16H25N3O6S2 B2453177 Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2097893-05-3

Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

Cat. No. B2453177
CAS RN: 2097893-05-3
M. Wt: 419.51
InChI Key: AHHJLUJBCMELOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate” is a chemical compound with the molecular formula C16H25N3O6S2 . It has an average mass of 419.516 Da and a monoisotopic mass of 419.118469 Da . This compound is widely used in scientific research due to its unique structure, which enables diverse applications, ranging from drug development to materials science.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H25N3O6S2 . The structure likely includes a piperidine ring, given the presence of a “piperidin-4-yl” moiety in the name of the compound. The compound also contains sulfamoyl groups and a benzoate group, as indicated by its name.

Scientific Research Applications

Chemical Modification and Application Potential

  • Xylan Derivatives and Applications : A study by Petzold-Welcke et al. (2014) on xylan derivatives highlights the potential of chemical modifications to produce biopolymer ethers and esters with specific properties, which could be relevant for drug delivery applications and as antimicrobial agents. This indicates the potential of chemical compounds, including those similar to the query, for modifications leading to various applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Solvent Applications and Interactions

  • Dimethyl Sulfoxide (DMSO) Interactions : Kiefer et al. (2011) reviewed the hydrogen bonding interactions of DMSO with co-solvent molecules, underscoring the solvent's significant role in various scientific and industrial applications. The research could provide insights into how similar compounds might interact in mixed solvent systems, influencing their applications in fields ranging from biotechnology to electrochemistry (Kiefer, J., Noack, K., & Kirchner, B., 2011).

Environmental and Health Perspectives

  • Sulfamethoxazole Removal : Prasannamedha and Kumar (2020) discussed the environmental concerns and removal techniques for sulfamethoxazole, a persistent organic pollutant. This review can be extrapolated to understand the environmental persistence and removal strategies for a wide range of chemical compounds, including the one , emphasizing the importance of developing environmentally friendly removal techniques (Prasannamedha, G., & Kumar, P. S., 2020).

Chemical Synthesis and Applications

  • Methyl-2-formyl Benzoate : Farooq and Ngaini (2019) reviewed the synthesis and applications of methyl-2-formyl benzoate, highlighting its role as a bioactive precursor in organic synthesis. This reflects the broader relevance of chemical synthesis in developing compounds for pharmacological applications, suggesting potential research directions for compounds like "Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate" (Farooq, S., & Ngaini, Z., 2019).

properties

IUPAC Name

methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6S2/c1-18(2)27(23,24)19-10-8-13(9-11-19)12-17-26(21,22)15-6-4-14(5-7-15)16(20)25-3/h4-7,13,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHJLUJBCMELOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate

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